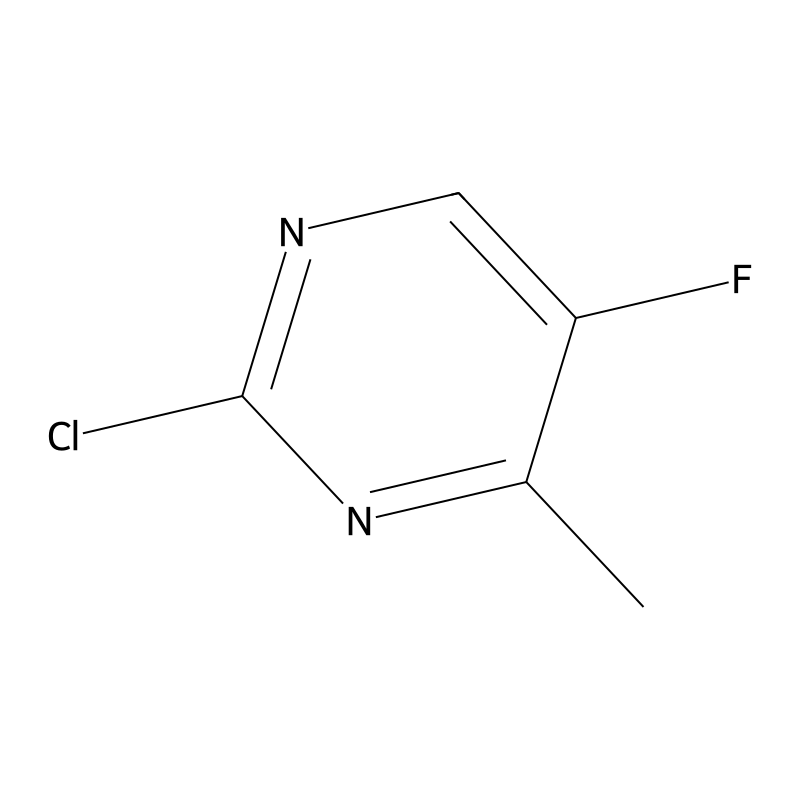2-Chloro-5-fluoro-4-methylpyrimidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Chloro-5-fluoro-4-methylpyrimidine is a pyrimidine derivative with the molecular formula C₅H₄ClFN₂ and a molecular weight of 146.55 g/mol . It features a pyrimidine ring with chlorine and fluorine substituents, making it a halogenated compound. The presence of these halogens contributes to its reactivity and potential biological activity.
Chemical Properties and Potential Applications
2-Chloro-5-fluoro-4-methylpyrimidine (C5H4ClFN2) is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic compounds with a six-membered ring structure containing two nitrogen atoms. They are essential components of nucleic acids, including DNA and RNA, which play a fundamental role in biological processes.
Search for Existing Literature
Scientific databases such as PubChem and Google Scholar can be helpful resources for finding existing research on 2-Chloro-5-fluoro-4-methylpyrimidine. These platforms allow you to search for relevant scientific articles, patents, and other scholarly publications.
- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, such as amines or alcohols.
- Electrophilic Aromatic Substitution: The aromatic nature of the pyrimidine allows for electrophilic substitution reactions.
- Cross-Coupling Reactions: The halogen can participate in cross-coupling reactions with organometallic reagents .
These reactions are crucial for synthesizing more complex molecules in medicinal chemistry.
2-Chloro-5-fluoro-4-methylpyrimidine exhibits notable biological activities:
- Inhibition of Cytochrome P450 Enzymes: It has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2, which is involved in drug metabolism .
- Potential Antimicrobial Properties: Similar compounds have shown antimicrobial activity, suggesting that this compound may possess similar properties.
The synthesis of 2-Chloro-5-fluoro-4-methylpyrimidine can be achieved through several methods:
- Chlorination of 5-Fluoro-4-methylpyrimidine: This method involves treating 5-fluoro-4-methylpyrimidine with chlorinating agents such as phosphorus oxychloride under basic conditions to introduce the chlorine atom at the 2-position .
- Using Potassium Tert-butoxide: An innovative industrial method employs potassium tert-butoxide as a base instead of sodium hydride to enhance safety and yield during the synthesis process .
- Acylation or Alkylation Reactions: The nitrogen atoms in the pyrimidine ring can act as nucleophiles in acylation or alkylation reactions to form derivatives of 2-Chloro-5-fluoro-4-methylpyrimidine .
This compound has several applications:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.
- Agrochemicals: Its derivatives are used in developing herbicides and pesticides due to their biological activity.
- Chemical Research: It is utilized in synthetic organic chemistry for creating more complex molecules.
Several compounds share structural similarities with 2-Chloro-5-fluoro-4-methylpyrimidine. Here are some notable examples:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 2-Chloro-4-(trifluoromethyl)pyrimidine | 0.83 | Contains trifluoromethyl group enhancing reactivity |
| 4-Chloro-5-fluoro-6-methylpyrimidine | 0.72 | Additional methyl group at position 6 |
| 2,4-Dichloro-5-fluoropyrimidine | 0.70 | Contains two chlorine substituents |
| 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine | 0.74 | Amino group at position 4, increasing biological activity |
These compounds illustrate the diversity within the pyrimidine class and highlight the unique properties imparted by different substituents.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








